5,7-dimethyl-3-(thiophen-2-yl)-6-{[3-(trifluoromethyl)phenyl]methyl}pyrazolo[1,5-a]pyrimidine
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Overview
Description
5,7-dimethyl-3-(thiophen-2-yl)-6-{[3-(trifluoromethyl)phenyl]methyl}pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with thiophene and trifluoromethylphenyl substituents.
Preparation Methods
The synthesis of 5,7-dimethyl-3-(thiophen-2-yl)-6-{[3-(trifluoromethyl)phenyl]methyl}pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and functionalization steps . Industrial production methods may involve optimized reaction conditions such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents like palladium on carbon, and electrophiles like halogens
Scientific Research Applications
5,7-dimethyl-3-(thiophen-2-yl)-6-{[3-(trifluoromethyl)phenyl]methyl}pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives and thiophene-containing molecules. Compared to these, 5,7-dimethyl-3-(thiophen-2-yl)-6-{[3-(trifluoromethyl)phenyl]methyl}pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and suitability for various applications .
Comparison with Similar Compounds
- Pyrazolo[1,5-a]pyrimidine derivatives
- Thiophene-containing molecules
- Trifluoromethyl-substituted aromatic compounds
Properties
IUPAC Name |
5,7-dimethyl-3-thiophen-2-yl-6-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3S/c1-12-16(10-14-5-3-6-15(9-14)20(21,22)23)13(2)26-19(25-12)17(11-24-26)18-7-4-8-27-18/h3-9,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFLQWDXFOMBSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C(C=NN12)C3=CC=CS3)C)CC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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